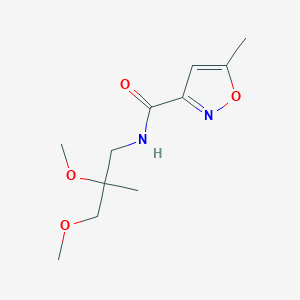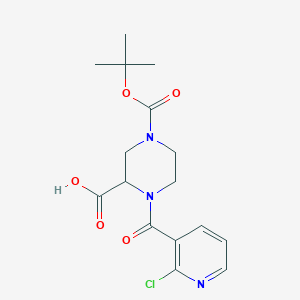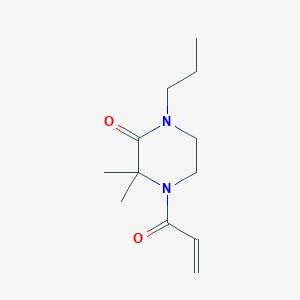
3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate" is a derivative of 1,3,4-oxadiazole, which is a class of heterocyclic compounds known for their diverse range of applications in optoelectronics and pharmaceuticals. The thiophene substitution on the oxadiazole ring is of particular interest due to its potential to enhance photophysical properties, making these compounds suitable for applications in photonic, sensor, and optoelectronic devices .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the oxadiazole ring. For instance, a novel condensing agent, 3,3'-carbonylbis[5-phenyl-1,3,4-oxadiazole-2(3H)-thione], has been used for the synthesis of various compounds including amides, esters, and polyamides . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives can be elucidated using spectral analysis and X-ray diffraction studies. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined and found to crystallize in the monoclinic space group with specific cell parameters. The structure is stabilized by various hydrogen bonds and π-π interactions .
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be inferred from their electrophilic and nucleophilic sites, which can be identified using molecular electrostatic potential (MESP) 3D plots. These sites are crucial for understanding the chemical reactions these compounds can undergo, such as interactions with solvents or other chemical species .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been extensively studied. The photophysical properties, including ground and excited state dipole moments, have been determined experimentally and theoretically, indicating that these molecules are more polar in the excited state . The HOMO-LUMO energy gap, which is a critical parameter for optoelectronic applications, has been computed and found to be in good agreement with experimental data . Additionally, global chemical reactivity descriptors such as chemical hardness, potential, softness, electronegativity, and electrophilicity index have been calculated, providing insight into the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Radiotracer Development for Sphingosine-1-Phosphate Receptor Imaging
One scientific research application involves the development of radiotracers targeting sphingosine-1-phosphate receptor (S1PR1), which plays a crucial role in multiple sclerosis and other conditions. A study evaluated the safety, dosimetry, and characteristics of a specific radiotracer for S1PR1, highlighting the potential for evaluating inflammation in clinical populations. This radiotracer binds S1PR1 with high specificity and shows promise in animal models of inflammatory diseases, supporting its safety for human clinical populations and permitting repeated measures in participants (M. Brier et al., 2022).
Antioxidant Therapy in Chronic Conditions
Another study focused on the effects of antioxidant therapy in mitigating oxidative stress in chronic conditions, such as Chagas' heart disease. The research investigated the impact of specific treatments on biomarkers of oxidative stress, illustrating a scientific approach to understanding and potentially mitigating disease progression through targeted antioxidant supplementation (C. Ribeiro et al., 2010).
Novel Compounds for Neurodegenerative Disease Imaging
Research into imaging agents for neurodegenerative diseases, such as Alzheimer's, involves synthesizing and evaluating compounds that can cross the blood-brain barrier and bind to specific targets. A study on a novel positron emission tomography (PET) ligand, aimed at AMPA receptors, demonstrates this application. Despite challenges in achieving practical imaging due to metabolite interference, such research is crucial for advancing diagnostic tools for neurological conditions (K. Takahata et al., 2017).
Propriétés
IUPAC Name |
oxalic acid;3-thiophen-3-yl-5-[1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS.C2H2O4/c18-17(19,20)14-3-1-2-11(6-14)7-23-8-13(9-23)16-21-15(22-24-16)12-4-5-25-10-12;3-1(4)2(5)6/h1-6,10,13H,7-9H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTGFIFEXRZPMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-yl)-5-(1-(3-(trifluoromethyl)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2529137.png)

![(5-Methyl-1,2-oxazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2529142.png)
![Naphthalen-2-yl 2-[(4-bromobenzenesulfonyl)oxy]benzoate](/img/structure/B2529144.png)



![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2529154.png)
![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)